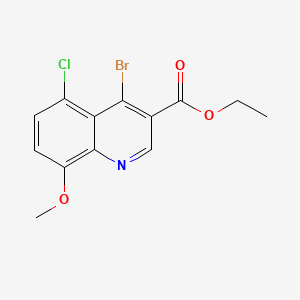

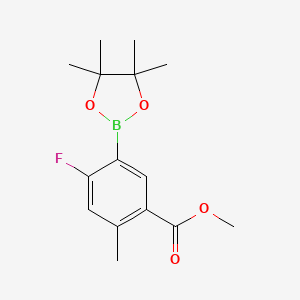

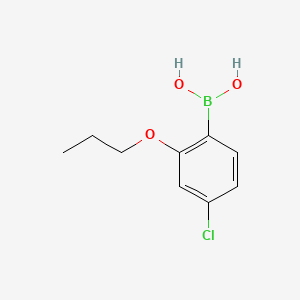

![molecular formula C12H22N2O2 B567155 tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate CAS No. 1214743-62-0](/img/structure/B567155.png)

tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate” is a chemical compound with the CAS Number: 1214743-62-0 . It has a molecular weight of 226.32 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 226.32 . The InChI Code provides information about its molecular structure .Scientific Research Applications

Environmental Impact and Degradation

Synthetic phenolic antioxidants (SPAs), which include molecules structurally related to tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds have been detected in various environmental matrices and are associated with potential health risks due to their stability and persistence in the environment. Studies suggest the need for developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in Pollution Remediation

Research on the decomposition of Methyl tert-Butyl Ether (MTBE), a compound structurally similar to this compound, highlights the potential of using advanced oxidation processes for remediating environmental pollutants. Cold plasma reactors have shown effectiveness in decomposing MTBE, suggesting potential applications for related compounds in pollution control technologies (Hsieh et al., 2011).

Bioactive Compound Synthesis

The synthesis of bioactive compounds often utilizes intermediate compounds such as this compound. These intermediates are crucial in the production of natural products and pharmaceuticals with antioxidant, anticancer, antimicrobial, and antibacterial properties. The review on naturally occurring and synthesized neo fatty acids and neo alkanes, including their analogs and derivatives, sheds light on the significance of such intermediates in the pharmaceutical and cosmetic industries (Dembitsky, 2006).

Fuel Additive Production and Remediation

The production and remediation of fuel additives like MTBE involve processes that could potentially apply to this compound. Studies on MTBE degradation in soil and groundwater reveal insights into the biodegradation pathways and environmental fate of such compounds. Understanding the microbial degradation mechanisms and potential for bioremediation could inform approaches for managing environmental contamination by similar compounds (Schmidt et al., 2004).

Membrane Technology for Purification

Pervaporation membrane technology, utilized for the separation of fuel additives from methanol, exemplifies the potential application of membrane technologies for purifying or isolating compounds similar to this compound. Such technologies offer efficient and selective separation, suggesting their applicability in refining or isolating specific compounds in industrial processes (Pulyalina et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name |

tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWAZPYFRBULMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

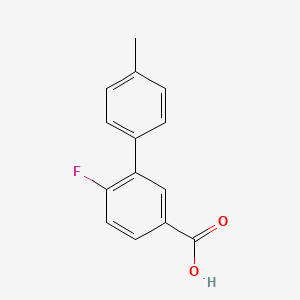

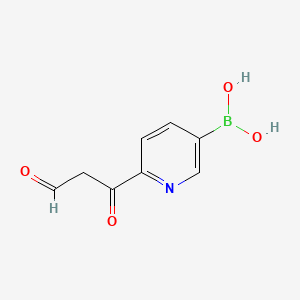

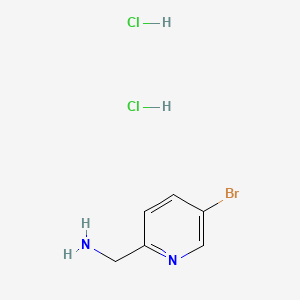

![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)

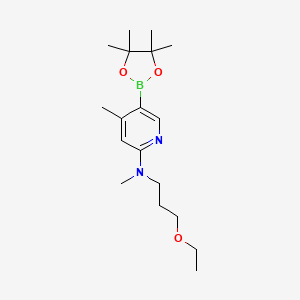

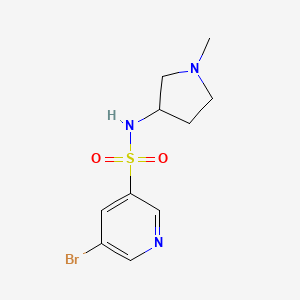

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567079.png)

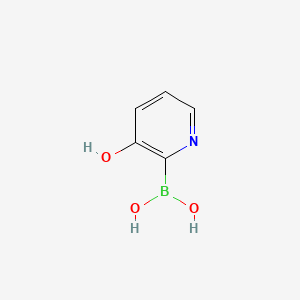

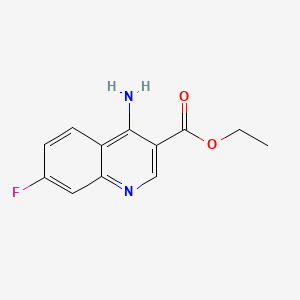

![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)

![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)